2-Methyl-6-nitro-1h-benzimidazol-1-ol chemical structure and physical properties
2-Methyl-6-nitro-1h-benzimidazol-1-ol chemical structure and physical properties
Executive Summary & Chemical Identity
2-Methyl-6-nitro-1H-benzimidazol-1-ol (CAS: 4615-69-4) is a highly functionalized, bicyclic heterocyclic compound characterized by its unique electronic properties and tautomeric flexibility[1][2]. In medicinal chemistry and advanced organic synthesis, this scaffold is highly valued for its potential as an anti-virulence agent and a precursor to complex heterocyclic arrays.
A defining feature of this molecule is its dynamic tautomerism . In solution, 1-hydroxybenzimidazoles exist in equilibrium with their corresponding benzimidazole 3-oxides. Specifically, the proton transfer from the N1-hydroxyl group to the N3-imine nitrogen triggers a renumbering of the benzimidazole ring. Consequently, 2-methyl-6-nitro-1H-benzimidazol-1-ol is chemically identical to 2-methyl-5-nitro-1H-benzimidazole-3-oxide [3][4]. Understanding this tautomeric logic is critical for accurately predicting its reactivity, spectral data, and pharmacophoric binding interactions.
Physicochemical Profiling
To facilitate formulation and analytical tracking, the core physicochemical properties of the compound are summarized below. The presence of the electron-withdrawing nitro group combined with the N-hydroxy moiety imparts significant polarity and acidity to the molecule[5].
| Property | Value |
| Primary IUPAC Name | 2-Methyl-6-nitro-1H-benzimidazol-1-ol |
| Tautomeric Synonym | 2-Methyl-5-nitro-1H-benzimidazole-3-oxide |
| CAS Registry Number | 4615-69-4[2] |
| Molecular Formula | C8H7N3O3[2] |
| Molecular Weight | 193.16 g/mol [1] |
| Appearance | Yellow to orange crystalline solid[5] |
| Hydrogen Bond Donors | 1 (N-OH) |
| Hydrogen Bond Acceptors | 3 (N=C, NO2, N-O) |
| Solubility Profile | Soluble in DMSO, DMF, and alkaline aqueous media; insoluble in neutral water |
Mechanistic Pathway of Synthesis
The most robust and scalable method for synthesizing 2-methyl-6-nitro-1H-benzimidazol-1-ol involves the base-catalyzed intramolecular cyclization of N-(2,4-dinitrophenyl)alanine [3][4].
Causality of the Mechanism: The reaction is driven by the formation of a highly reactive dianion. When exposed to a strong base (NaOH), both the carboxylic acid and the secondary amine of the precursor are deprotonated. This intense localization of electron density on the alpha-carbon of the alanine moiety transforms it into a potent nucleophile. The alpha-carbanion subsequently attacks the electrophilic nitrogen of the sterically adjacent ortho-nitro group[4]. This cyclization is immediately followed by the expulsion of carbon dioxide (decarboxylation) and a hydroxide/water molecule (dehydration), driving the aromatization of the newly formed imidazole ring to yield the stable benzimidazole N-oxide core[4].
Logical mechanistic workflow for the base-catalyzed cyclization of N-(2,4-dinitrophenyl)alanine.
Self-Validating Experimental Protocol
The following protocol details the cyclization of N-(2,4-dinitrophenyl)alanine. It is designed as a self-validating system , embedding observable checkpoints that confirm the success of each mechanistic step without requiring immediate spectroscopic analysis.
Reagents: N-(2,4-dinitrophenyl)alanine, 1,4-Dioxane, Deionized Water, 10% Aqueous NaOH, 1M HCl.
Step-by-Step Methodology:
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Solvent Matrix Preparation: Dissolve 10.0 g of N-(2,4-dinitrophenyl)alanine in 100 mL of a 6:4 mixture of 1,4-dioxane and water.
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Base Addition: Slowly add 50 mL of 10% aqueous NaOH to the stirring solution to achieve a pH > 12.
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Validation Checkpoint 1: The solution will undergo an immediate bathochromic shift, changing from a pale yellow to a deep red/purple hue. This visual cue self-validates the successful double deprotonation and formation of the critical dianion intermediate.
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Thermal Cyclization: Heat the reaction mixture to reflux (approx. 90-95 °C) and maintain for 2 to 4 hours.
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Validation Checkpoint 2: Gentle effervescence (bubbling) will be observed during the initial stages of reflux. This validates the decarboxylation step (-CO2), confirming that ring closure and aromatization are actively occurring[4].
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Reaction Quenching & Precipitation: Cool the mixture to room temperature. Place the flask in an ice bath and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 4-5.
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Validation Checkpoint 3: The deep red color will dissipate, and a dense yellow/orange precipitate will crash out of solution. This validates the protonation of the water-soluble sodium salt back into the neutral, insoluble N-hydroxy tautomer.
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Isolation: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove residual salts and dioxane, and dry under high vacuum. Recrystallize from hot ethanol to yield pure 2-methyl-6-nitro-1H-benzimidazol-1-ol.
Biological Applications & Pharmacophore Logic
Benzimidazole N-oxides and N-hydroxybenzimidazoles are privileged scaffolds in drug development. They are heavily investigated as novel anti-virulence agents[6]. For instance,[6].
The tautomeric nature of 2-methyl-6-nitro-1H-benzimidazol-1-ol allows it to act as a versatile pharmacophore. The N-hydroxy form acts as a potent hydrogen bond donor, while the N-oxide form acts as a strong hydrogen bond acceptor and metal chelator. This dual-action capability allows the molecule to anchor deeply within the active sites of bacterial transcription factors, effectively downregulating the expression of pathogenic Type III secretion systems (T3SS) without exerting direct bactericidal pressure (which often leads to resistance)[6].
Tautomeric equilibrium of the compound and its translation into pharmacophoric features.
References
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Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase Source: International Journal of Mass Spectrometry (PMC3181136) URL:[Link]
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N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents Source: Infection and Immunity (PMC7419572) URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1H-Benzimidazole,2-methyl-5-nitro-,3-oxide(9CI), CasNo.4615-69-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. N-hydroxybenzimidazole Inhibitors of the Transcription Factor LcrF in Yersinia: Novel Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
